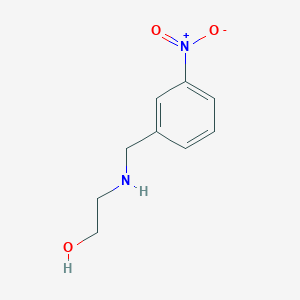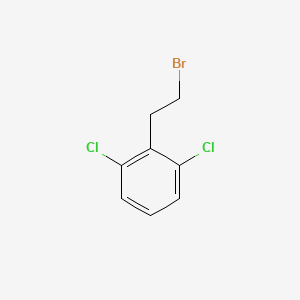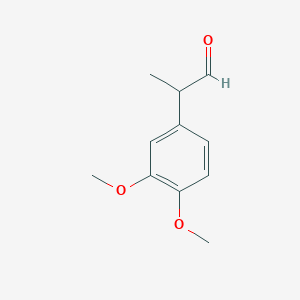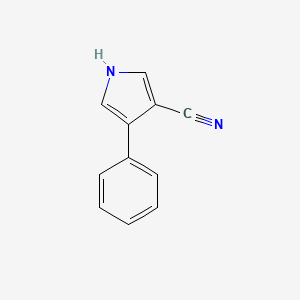
4-苯基-1H-吡咯-3-腈
概述
描述
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives of pyrrole are found in many natural products and pharmaceuticals .
Synthesis Analysis
There are several methods for synthesizing pyrrole derivatives. One common method involves the reaction of α-amino acids and α-amino ketones with corresponding carbonyl compounds . The exact synthesis process for “4-phenyl-1H-pyrrole-3-carbonitrile” would depend on the specific reactants and conditions used .Molecular Structure Analysis
Pyrrole has a five-membered ring structure with alternating single and double bonds, similar to benzene. It has a nitrogen atom in the ring, which contributes one electron to the aromatic system . The exact molecular structure of “4-phenyl-1H-pyrrole-3-carbonitrile” would depend on the specific substituents attached to the pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The specific reactions that “4-phenyl-1H-pyrrole-3-carbonitrile” can undergo would depend on its exact structure .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water but dissolves readily in most organic solvents . The physical and chemical properties of “4-phenyl-1H-pyrrole-3-carbonitrile” would depend on its exact structure .科学研究应用
腐蚀抑制
4-苯基-1H-吡咯-3-腈衍生物已被研究作为缓蚀剂的应用。例如,5-(苯硫基)-3H-吡咯-4-腈在酸性环境中抑制低碳钢腐蚀方面显示出显着的效率。这些化合物吸附在金属表面,充当阳极型缓蚀剂,这已通过实验和理论方法得到证实,包括极化结果和使用扫描电子显微镜 (SEM) 和原子力显微镜 (AFM) 的表面形态研究 (Verma 等,2015)。
电子和结构性质
一些 4-苯基-1H-吡咯-3-腈的衍生物已被合成以研究它们的电子和结构性质。例如,2,5-二二茂铁基-1-苯基-1H-吡咯及其四二茂铁基对应物表现出显着的电子离域和电化学性质,如紫外-可见光谱、单晶 X 射线衍射和各种伏安法所揭示的 (Hildebrandt 等,2011)。
晶体结构和机理研究
某些 1H-吡咯-3-腈衍生物的晶体结构已使用 X 射线晶体学确定。这有助于理解它们与不饱和羰基化合物的反应机理,为它们在各种化学合成过程中的潜在应用提供了见解 (Liu 等,2013)。
生物活性支架
一些 1H-吡咯-3-腈衍生物已被合成并表征其生物活性。这些支架在新型治疗剂和生物活性化合物的开发中具有潜在应用 (Sroor,2019)。
杂环化合物的合成
使用 1H-吡咯-3-腈衍生物合成各种杂环化合物一直是重要的研究课题。这些合成涉及与各种试剂的反应,从而产生在制药和材料科学中具有潜在应用的化合物 (Kayukov 等,2020)。
光致变色材料
4-苯基-1H-吡咯-3-腈的衍生物已被用于光致变色材料的合成。这些材料在暴露于光线后会改变颜色,在各种光学器件和传感器中具有潜在应用 (Belikov 等,2015)。
作用机制
安全和危害
未来方向
Research on pyrrole and its derivatives is ongoing, with many potential applications in pharmaceuticals and other areas. Future research directions could include the synthesis of new pyrrole derivatives, the investigation of their biological activities, and the development of new synthetic methods .
属性
IUPAC Name |
4-phenyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,7-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCNKYHQAKJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297813 | |
| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40167-37-1 | |
| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40167-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

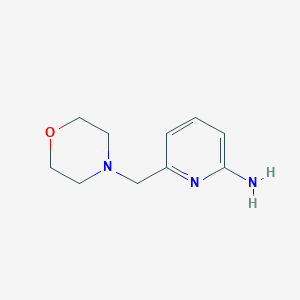
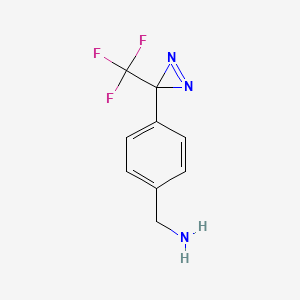
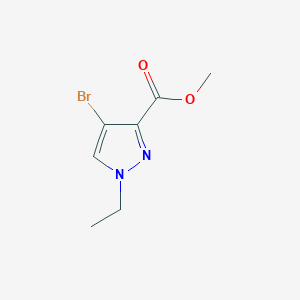
![4-(5-Amino-[1,3,4]thiadiazol-2-yl)benzonitrile](/img/structure/B3265010.png)
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3265013.png)
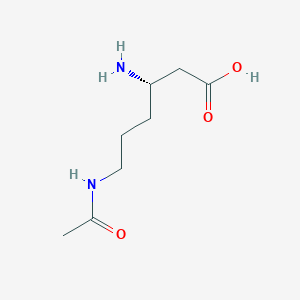
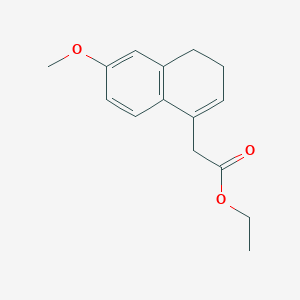
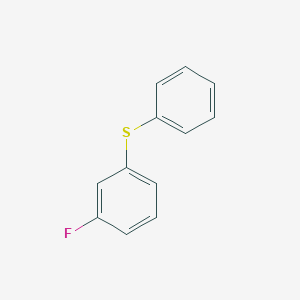
![Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate](/img/structure/B3265043.png)

![5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3265059.png)
